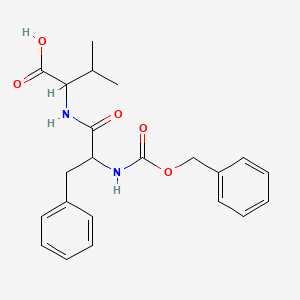![molecular formula C28H24FN3O3 B12101009 8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMidazo[1,2-a]pyriMidin-5(8H)-one, 8-[(2-fluorophenyl)Methyl]-6-(3-Methoxyphenyl)-2-(4-Methoxyphenyl)-7-Methyl- is a complex organic compound that belongs to the class of imidazopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of various substituents such as the fluorophenyl, methoxyphenyl, and methyl groups through nucleophilic or electrophilic substitution reactions.
Catalytic Reactions: Use of catalysts to facilitate specific bond formations and enhance reaction efficiency.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
High-Pressure Reactions: To accelerate reaction rates.
Temperature Control: Precise temperature management to ensure selective reactions.
Purification Techniques: Use of chromatography and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as anti-cancer, anti-inflammatory, or antimicrobial agents.
Biological Studies: Investigation of their interactions with biological targets such as enzymes or receptors.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives involves their interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and result in therapeutic effects. For example, binding to a specific enzyme may inhibit its activity and lead to anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazopyridines: Known for their sedative and anxiolytic properties.
Pyrimidinones: Studied for their antiviral and anticancer activities.
Uniqueness
IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives are unique due to their specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C28H24FN3O3 |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
8-[(2-fluorophenyl)methyl]-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C28H24FN3O3/c1-18-26(20-8-6-9-23(15-20)35-3)27(33)32-17-25(19-11-13-22(34-2)14-12-19)30-28(32)31(18)16-21-7-4-5-10-24(21)29/h4-15,17H,16H2,1-3H3 |
Clé InChI |
XXHKQKKBVWAJCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2C=C(N=C2N1CC3=CC=CC=C3F)C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)


![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)





![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)



